4-(3-Fluoro-2-methoxyphenyl)-4-methylpent-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Fluoro-2-methoxyphenyl)-4-methylpent-2-enoic acid is an organic compound that features a fluoro and methoxy-substituted phenyl ring attached to a pentenoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-2-methoxyphenyl)-4-methylpent-2-enoic acid typically involves the use of starting materials such as 3-fluoro-2-methoxyphenylboronic acid and 4-methylpent-2-enoic acid. The reaction conditions often include the use of catalysts and specific solvents to facilitate the coupling of these components .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Fluoro-2-methoxyphenyl)-4-methylpent-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
4-(3-Fluoro-2-methoxyphenyl)-4-methylpent-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(3-Fluoro-2-methoxyphenyl)-4-methylpent-2-enoic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Fluoro-2-methoxyphenylboronic acid
- 3-Fluoro-2-methylphenylboronic acid
- 3-Fluoro-4-methoxyphenylacetic acid
Uniqueness
4-(3-Fluoro-2-methoxyphenyl)-4-methylpent-2-enoic acid is unique due to its specific substitution pattern and the presence of both fluoro and methoxy groups on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
825654-71-5 |
---|---|
Molekularformel |
C13H15FO3 |
Molekulargewicht |
238.25 g/mol |
IUPAC-Name |
4-(3-fluoro-2-methoxyphenyl)-4-methylpent-2-enoic acid |
InChI |
InChI=1S/C13H15FO3/c1-13(2,8-7-11(15)16)9-5-4-6-10(14)12(9)17-3/h4-8H,1-3H3,(H,15,16) |
InChI-Schlüssel |
YVIVECVYQNVUJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C=CC(=O)O)C1=C(C(=CC=C1)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.